![molecular formula C8H14N2O B3373561 [5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol CAS No. 1007514-87-5](/img/structure/B3373561.png)
[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol
描述
[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol, commonly known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a pyrazole derivative that is synthesized through a multistep reaction process.
作用机制
The mechanism of action of MPMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, MPMP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory research, MPMP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In antiviral research, MPMP has been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme.
Biochemical and Physiological Effects
MPMP has been shown to have various biochemical and physiological effects in different studies. In anticancer research, MPMP has been shown to induce the expression of p53 and Bax proteins while reducing the expression of Bcl-2 protein, leading to the activation of apoptosis. In anti-inflammatory research, MPMP has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators of inflammation. In antiviral research, MPMP has been shown to inhibit the activity of reverse transcriptase enzyme, which is essential for the replication of HIV.
实验室实验的优点和局限性
MPMP has several advantages for lab experiments, including its stability, solubility, and low toxicity. MPMP is stable under various conditions, making it suitable for long-term storage and handling. MPMP is also highly soluble in various solvents, making it easy to prepare solutions for experiments. Moreover, MPMP has low toxicity and does not cause significant adverse effects on cells or organisms. However, the limitations of MPMP for lab experiments include its high cost, complex synthesis process, and limited availability.
未来方向
Several future directions can be explored for the further development of MPMP in different fields. In medicinal chemistry, the potential of MPMP as a lead compound for the development of new anticancer, anti-inflammatory, and antiviral drugs can be explored. In material science, the synthesis of new metal complexes using MPMP as a ligand can be investigated for their potential applications in catalysis, magnetism, and optoelectronics. In analytical chemistry, the development of new methods for the determination of metal ions using MPMP as a reagent can be explored.
Conclusion
In conclusion, [5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol, commonly known as MPMP, is a pyrazole derivative that has potential applications in various fields. MPMP is synthesized through a multistep reaction process and has been extensively studied for its anticancer, anti-inflammatory, and antiviral activities, as well as its potential applications in material science and analytical chemistry. The mechanism of action of MPMP involves the inhibition of various enzymes and signaling pathways, leading to various biochemical and physiological effects. MPMP has several advantages for lab experiments, but also has limitations that need to be addressed. Several future directions can be explored for the further development of MPMP in different fields.
科学研究应用
MPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPMP has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In material science, MPMP has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, magnetism, and optoelectronics. In analytical chemistry, MPMP has been used as a reagent for the determination of various metal ions in environmental and biological samples.
属性
IUPAC Name |
(5-methyl-1-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-7(3)4-8(5-11)9-10/h4,6,11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVRTSZRWRBWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

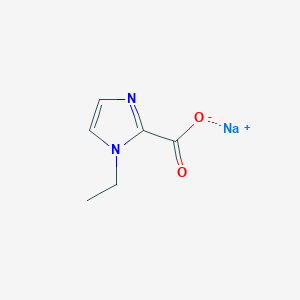
![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)
![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373498.png)
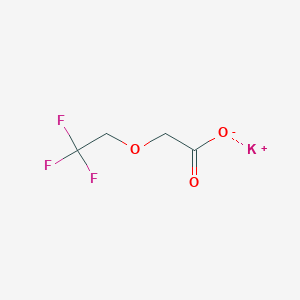

![Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate](/img/structure/B3373516.png)
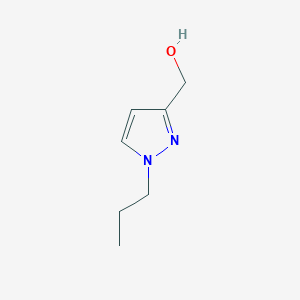
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)
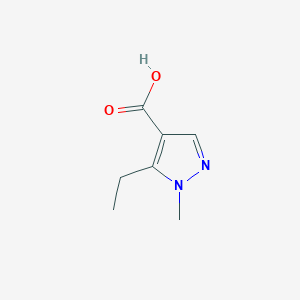

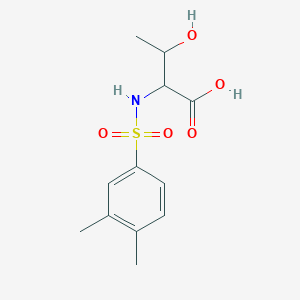
![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)